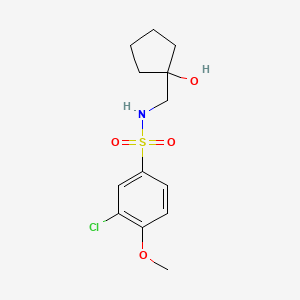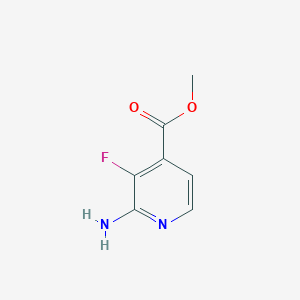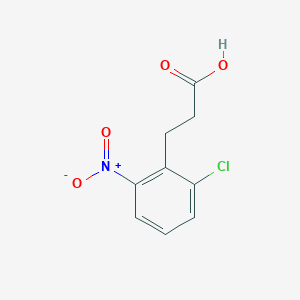
3-(2-Chloro-6-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as 6-Nitro-tetrafuroxano[b,d,b',d']biphenyl and 3-chloro-1-phenyl-1-propanol has been explored through different methods, including the use of microbial reductases for asymmetric synthesis with high enantioselectivity and multi-step synthesis procedures starting from specific nitrophenyl precursors (Chen Boren & Liao Zhiyuan, 1990) (Y. Choi et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as IR, NMR, MS, and X-ray crystallography, revealing detailed insights into their structural features (Mingzhe Ji et al., 2000).
Chemical Reactions and Properties
Studies on compounds related to 3-(2-Chloro-6-nitrophenyl)propanoic acid have shown a range of chemical reactions and transformations, including reduction, acetylation, and cyclization processes, highlighting their reactive properties and potential for further chemical modifications (V. S. Vasin et al., 2013).
Physical Properties Analysis
While specific studies on the physical properties of 3-(2-Chloro-6-nitrophenyl)propanoic acid were not found, research on similar compounds offers insights into properties like density and solubility, which are crucial for understanding its behavior in various environments (Chen Boren & Liao Zhiyuan, 1990).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity under different conditions and the impact of substituents on their chemical behavior, have been extensively studied. These investigations provide valuable information on how modifications in the chemical structure can influence overall chemical properties (V. S. Vasin et al., 2013).
Aplicaciones Científicas De Investigación
Chiral Synthesis and Enzymatic Activity
3-(2-Chloro-6-nitrophenyl)propanoic acid is explored in the realm of chiral synthesis and enzymatic activity. A study highlighted the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key chiral intermediate. The enzyme exhibited high enantioselectivity and activity, emphasizing its potential in producing chiral compounds efficiently (Choi et al., 2010).
Chemical Transformation and Reactivity
Another research aspect focuses on the chemical transformation and reactivity of similar compounds. For instance, the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions was studied to understand the reaction mechanism and the resulting products (Wen-yi, 2011).
Anticancer Activity
The compound's derivatives are also investigated for their biological activities. A study synthesized and evaluated the anticancer activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, revealing significant antimitotic activity against various cancer cell lines. This underlines the compound's potential as a scaffold for developing anticancer agents (Buzun et al., 2021).
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . Therefore, “3-(2-Chloro-6-nitrophenyl)propanoic acid” and its derivatives could potentially be explored for their therapeutic possibilities.
Propiedades
IUPAC Name |
3-(2-chloro-6-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQQPOJBMEQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
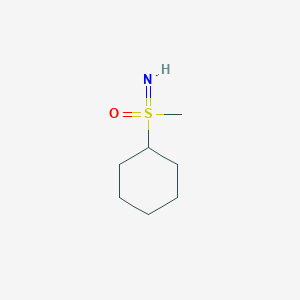
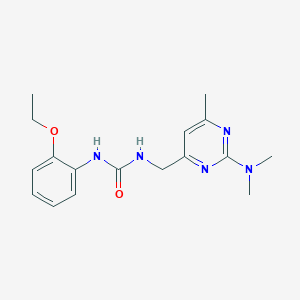


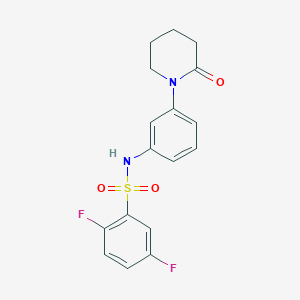
![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)
